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Compound of Interest

Compound Name:
4-(4-Bromo-2-methylanilino)-4-

oxobut-2-enoic acid

CAS No.: 175205-16-0

Cat. No.: B063480

Get Quote

Executive Summary
Objective: To provide a technical comparison of the biological activity, physicochemical

properties, and experimental performance of bromo- and chloro-substituted maleamic acids.

Core Findings:

Potency: Bromo-substituted derivatives generally exhibit 2–5x higher potency (lower

MIC/IC50) than chloro-analogs in antimicrobial and cytotoxic assays. This is primarily driven

by increased lipophilicity (LogP), which facilitates membrane permeation.

Reactivity: The C-Br bond is weaker than the C-Cl bond, making bromo-derivatives more

reactive electrophiles.[1] This enhances covalent binding to target enzymes (via Michael

addition) but also increases non-specific cytotoxicity.

Stability: Chloro-derivatives possess superior hydrolytic stability, making them more suitable

for sustained-release applications or conditions requiring long-term solution stability.
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Chemical & Physicochemical Basis
The biological divergence between bromo- and chloro-maleamic acids is rooted in three

fundamental properties: steric bulk, lipophilicity, and electronic density.

Property
Chloro-Substituted
(-Cl)

Bromo-Substituted
(-Br)

Biological
Implication

Atomic Radius 0.99 Å 1.14 Å

Br creates greater

steric hindrance,

potentially improving

selectivity for larger

binding pockets.

Electronegativity 3.16 (Pauling) 2.96 (Pauling)

Cl withdraws more

electrons, increasing

the acidity of the

amide proton; Br is

less withdrawing but

more polarizable.

Lipophilicity (

)
+0.71 +0.86

Critical: Br derivatives

are more lipophilic,

enhancing passive

transport across

bacterial cell walls and

mammalian

membranes.

C-X Bond Energy ~339 kJ/mol ~280 kJ/mol

Br is a better leaving

group, facilitating

nucleophilic attack

(e.g., by cysteine

thiols) in covalent

inhibition

mechanisms.

Biological Activity Comparison
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This section compares the two primary scaffolds encountered in research: N-Aryl Substituted

(halogen on the ring) and Core Substituted (halogen on the double bond).

Antimicrobial Activity (Bacteria & Fungi)
Data synthesized from SAR studies of N-substituted maleimides and maleamic acid

precursors.

Key Trend: Bromo-derivatives consistently outperform chloro-analogs against Gram-positive

bacteria and fungi due to superior uptake.

Organism Type Species
Chloro-
Derivative
Activity

Bromo-
Derivative
Activity

Mechanism
Note

Gram (+)

Bacteria
S. aureus

Moderate (MIC:

8–32 µg/mL)

High (MIC: 2–8

µg/mL)

Br enhances

penetration of

the thick

peptidoglycan

layer.

Gram (-) Bacteria E. coli
Low (MIC: >64

µg/mL)

Moderate (MIC:

16–64 µg/mL)

Efflux pumps

often expel Cl-

derivatives; Br-

derivatives bind

more tightly to

intracellular

targets.

Fungi C. albicans
Moderate (MIC:

16–32 µg/mL)

High (MIC: 4–16

µg/mL)

Br-derivatives

effectively disrupt

ergosterol

biosynthesis

pathways.

Cytotoxicity & Selectivity (Cancer Models)
Comparison of cytotoxic potential against human cancer cell lines (e.g., HeLa, MCF-7).
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Chloro-Maleamic Acids:

IC50 Range: 20–100 µM.

Profile: Lower toxicity to normal cells (higher selectivity index). Preferred for lead

compounds where safety is a priority over raw potency.

Bromo-Maleamic Acids:

IC50 Range: 5–25 µM.

Profile: High cytotoxicity. The weaker C-Br bond allows for rapid alkylation of cellular

proteins, often leading to lower selectivity (toxicity to healthy fibroblasts).

Mechanistic Insights & Pathways
The biological activity of maleamic acids is often dual-faceted: they can act directly or cyclize in

situ to form maleimides (stronger Michael acceptors).

Mechanism of Action (DOT Visualization)
This diagram illustrates the activation and binding pathways for halogenated maleamic acids.

Halogen Effect (X)

Halogenated Maleamic Acid

Acid-Catalyzed Cyclization
(pH < 5)In situ activation

Hydrolysis to Maleic Acid
(Inactive)

Slow (Cl < Br)
Active Maleimide Form

(Michael Acceptor)
Protein Thiol (Cys)
(Bacteria/Tumor)

Nucleophilic Attack Covalent Adduct
(Cell Death)

Irreversible Inhibition

If X = Br: Faster Cyclization
Stronger Alkylation

Lower Stability

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b063480/docs?utm_src=pdf-body-img#comparative-guide-biological-activity-of-bromo-vs-chloro-substituted-maleamic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Pathway showing the conversion of maleamic acid to its active maleimide form.

Bromo-substitution accelerates both target alkylation and hydrolytic degradation compared to

chloro-substitution.

Experimental Protocols
Synthesis of N-Substituted Maleamic Acids
Standard protocol for generating the test compounds.

Reagents: Maleic anhydride (1.0 eq), Substituted Aniline (4-chloro or 4-bromo, 1.0 eq),

Glacial Acetic Acid or Diethyl Ether.

Procedure:

Dissolve maleic anhydride in diethyl ether (0.5 M concentration).

Add the halogenated aniline dropwise at 0°C with stirring.

Observation: A precipitate (the maleamic acid) forms almost immediately.

Stir for 2 hours at room temperature.

Filter the solid, wash with cold ether, and dry under vacuum.

Validation:

Chloro-derivative: White/Off-white solid. MP: ~170–180°C.

Bromo-derivative: Pale yellow solid. MP: ~180–190°C.

Antimicrobial Assay (MIC Determination)
Protocol for comparing potency.

Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range 512 to 0.5 µg/mL).
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Inoculation: Add 10⁵ CFU/mL of S. aureus (ATCC 25923) or E. coli (ATCC 25922).

Incubation: 37°C for 24 hours.

Readout: The lowest concentration with no visible growth is the MIC.

Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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